molecular formula C6H16Cl2N2 B6321758 (2S,5S)-2,5-Dimethylpiperazine dihydrochloride CAS No. 325148-85-4

(2S,5S)-2,5-Dimethylpiperazine dihydrochloride

Cat. No.: B6321758
CAS No.: 325148-85-4
M. Wt: 187.11 g/mol
InChI Key: GOTVEDVYURXGPS-USPAICOZSA-N
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Description

Significance of Chiral Piperazine (B1678402) Derivatives in Contemporary Organic and Medicinal Chemistry

Chiral piperazine derivatives are a cornerstone of modern organic and medicinal chemistry. The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a common feature in a vast array of pharmaceuticals and biologically active compounds. When chirality is introduced, as in the case of substituted piperazines, the resulting stereoisomers often exhibit distinct pharmacological and toxicological profiles. This stereochemical differentiation is critical, as biological systems, such as enzymes and receptors, are inherently chiral and interact selectively with only one enantiomer of a chiral drug.

The piperazine scaffold is considered a "privileged structure" in medicinal chemistry. This designation is attributed to its favorable physicochemical properties, including its ability to improve the aqueous solubility and oral bioavailability of drug candidates. The two nitrogen atoms can be functionalized to modulate basicity and engage in hydrogen bonding, which is crucial for target binding. The incorporation of stereocenters onto the piperazine ring, as seen in derivatives like (2S,5S)-2,5-dimethylpiperazine, allows for the precise spatial arrangement of functional groups, enabling the design of highly potent and selective ligands for various biological targets. rsc.org

In organic synthesis, chiral piperazines serve as valuable building blocks and ligands for asymmetric catalysis. Their C2-symmetry can be exploited to create a chiral environment around a metal center, facilitating enantioselective transformations. The development of efficient synthetic routes to enantiomerically pure piperazine derivatives remains an active and important area of chemical research. nih.gov

Evolution of Research on 2,5-Dimethylpiperazine (B91223) Stereoisomers

The study of 2,5-dimethylpiperazine stereoisomers has evolved significantly over several decades, reflecting broader advancements in synthetic and analytical chemistry. Early research focused on methods to produce the compound without specific control over its stereochemistry. A patent from 1958, for instance, described a method for preparing 2,5-dimethylpiperazine by subjecting 2-aminopropanol-1 to a Raney nickel catalyst, which resulted in a mixture of its cis and trans isomers. google.com At that time, the primary goal was the efficient synthesis of the piperazine core, with the separation of stereoisomers being a subsequent, often challenging, step.

As the importance of stereochemistry in drug action became more widely recognized, research efforts shifted towards the stereoselective synthesis and isolation of individual isomers. The trans-isomer of 2,5-dimethylpiperazine, which exists as a pair of enantiomers ((2R,5R) and (2S,5S)), and the cis-isomer ((2R,5S) or meso-like due to conformational inversion, but the specific (2S,5S) notation refers to the cis configuration), were studied for their distinct physical properties and chemical reactivity. nih.govnih.gov

More recent research has concentrated on developing methods to obtain enantiomerically pure forms of these isomers. For example, a high-yield enantioconvergent synthesis was developed for (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, a key intermediate for delta-opioid receptor ligands. nih.gov This work highlights the progression from producing simple isomeric mixtures to the sophisticated, large-scale synthesis of a single, desired stereoisomer for specific, high-value applications in medicinal chemistry. This evolution underscores the increasing demand for stereochemically pure compounds as tools for probing biological systems and as active pharmaceutical ingredients.

Scope and Academic Relevance of (2S,5S)-2,5-Dimethylpiperazine Dihydrochloride (B599025) Research

(2S,5S)-2,5-Dimethylpiperazine dihydrochloride holds considerable academic and practical relevance primarily as a chiral building block for asymmetric synthesis. The "(2S,5S)" designation specifies the cis stereoisomer. The dihydrochloride salt form provides enhanced stability and ease of handling compared to the free base, which is a volatile liquid. This makes it a convenient starting material for multi-step synthetic sequences.

The academic relevance of this compound is rooted in the broader field of chiral amine chemistry. Its C2-symmetric scaffold is a desirable feature for the design of chiral ligands used in transition-metal-catalyzed asymmetric reactions. By coordinating to a metal, the piperazine derivative can create a well-defined chiral pocket that directs the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer of the product.

Furthermore, the (2S,5S)-2,5-dimethylpiperazine core is a valuable synthon in the discovery of new therapeutic agents. The piperazine motif itself is present in numerous approved drugs, and the ability to introduce stereocenters in a controlled manner allows for the exploration of structure-activity relationships (SAR) with high precision. nih.gov Derivatives of 2,5-diketopiperazines, which can be synthesized from chiral diamines, are also recognized as promising scaffolds for anticancer agents. nih.govrjeid.com The defined stereochemistry of the (2S,5S) isomer is crucial for ensuring specific interactions with biological targets, thereby enhancing efficacy and reducing off-target effects. The continued exploration of this and other chiral piperazines in drug discovery programs and as catalysts in organic synthesis ensures its enduring academic and industrial importance.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,5S)-2,5-dimethylpiperazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2.2ClH/c1-5-3-8-6(2)4-7-5;;/h5-8H,3-4H2,1-2H3;2*1H/t5-,6-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOTVEDVYURXGPS-USPAICOZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(CN1)C.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN[C@H](CN1)C.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2s,5s 2,5 Dimethylpiperazine Dihydrochloride

Stereoselective Synthesis of the (2S,5S) Enantiomer

The core challenge in synthesizing (2S,5S)-2,5-dimethylpiperazine lies in the precise control of the two stereocenters at the C2 and C5 positions to achieve the desired cis configuration.

Chiral Pool Approaches Utilizing Amino Acid Precursors

The chiral pool approach is a powerful strategy in asymmetric synthesis that utilizes readily available, enantiopure natural products as starting materials. mdpi.com α-Amino acids are ideal chiral pool precursors for the synthesis of (2S,5S)-2,5-dimethylpiperazine due to their inherent chirality. baranlab.orghhu.de

In this methodology, an enantiomerically pure amino acid, specifically D-alanine for the (2S,5S) target, serves as the foundational building block. The synthesis typically proceeds through the following sequence:

Dipeptide Formation : Two molecules of D-alanine are coupled to form the linear dipeptide, D-alanyl-D-alanine.

Cyclization : The linear dipeptide undergoes intramolecular cyclization to form the six-membered ring of (3S,6S)-3,6-dimethylpiperazine-2,5-dione. This cyclization locks in the cis-relationship between the two methyl groups. researchgate.net

Reduction : As in the general cyclo-dipeptide strategy, the resulting chiral diketopiperazine is then reduced to yield (2S,5S)-2,5-dimethylpiperazine.

This approach elegantly translates the stereochemical information from the starting amino acid to the final product, providing a reliable and efficient route to the enantiopure piperazine (B1678402).

Asymmetric Catalytic Hydrogenation Routes

Asymmetric catalytic hydrogenation offers a highly efficient method for establishing stereocenters by adding hydrogen across a double bond with the guidance of a chiral catalyst. wikipedia.org For the synthesis of the (2S,5S)-2,5-dimethylpiperazine precursor, this approach typically involves the hydrogenation of a prochiral 3,6-dialkylidene-2,5-diketopiperazine.

An iridium-based catalyst system, particularly one employing a chiral phosphine-oxazoline ligand like SpinPHOX, has proven effective in this transformation. researchgate.netnih.gov The process involves a double asymmetric hydrogenation of a 3,6-dialkylidene-1,4-dimethylpiperazine-2,5-dione substrate. This reaction proceeds with high diastereoselectivity, exclusively forming the cis-product, and excellent enantioselectivity. nih.govresearchgate.net

Key features of this route include:

High Efficiency : The catalyst can convert many substrate molecules, making the process atom-economical.

Excellent Stereocontrol : The chiral ligand on the metal catalyst directs the addition of hydrogen atoms, leading to high diastereomeric and enantiomeric excess. For example, Ir/SpinPHOX complexes have achieved >99% diastereomeric excess (de) and up to 98% enantiomeric excess (ee). nih.gov

Processive Mechanism : Studies have shown that a single catalyst molecule can perform consecutive hydrogenation of both C=C double bonds without the intermediate dissociating from the catalyst, contributing to the reaction's efficiency. nih.gov

Following the asymmetric hydrogenation to produce the chiral diketopiperazine, a subsequent reduction step is required to obtain the final piperazine product.

Catalyst SystemSubstrateDiastereomeric Excess (de)Enantiomeric Excess (ee)YieldReference
Ir/SpinPHOX Complex3,6-dialkylidene-1,4-dimethylpiperazine-2,5-dione>99% (cis)up to 98%High nih.gov

Multi-step Reaction Sequences for Enantiopure Piperazine Rings

The creation of enantiopure piperazine rings often requires well-designed multi-step reaction sequences that build the molecule while carefully controlling stereochemistry at each stage. youtube.com A logical and widely used sequence for (2S,5S)-2,5-dimethylpiperazine combines the chiral pool approach with cyclo-dipeptide reduction, providing a robust pathway to the target molecule.

A representative multi-step synthesis is as follows:

Protection of D-Alanine : The amino group of D-alanine is protected (e.g., as a Boc or Cbz derivative) to prevent side reactions during the subsequent coupling step.

Dipeptide Coupling : The protected D-alanine is coupled with a D-alanine ester (e.g., methyl or ethyl ester) using standard peptide coupling reagents (like DCC/HOBt or HATU) to form the protected linear dipeptide.

Deprotection and Cyclization : The protecting groups are removed, and the resulting dipeptide is induced to cyclize, often by heating, to form (3S,6S)-3,6-dimethylpiperazine-2,5-dione.

Reduction of Diketopiperazine : The chiral diketopiperazine is reduced using a strong reducing agent such as LiAlH₄ in a solvent like tetrahydrofuran (B95107) (THF) to yield the (2S,5S)-2,5-dimethylpiperazine free base.

Alternative strategies for creating enantiopure piperazines include asymmetric lithiation-trapping of an N-Boc protected piperazine ring using a chiral ligand like (-)-sparteine. nih.gov This method allows for the direct functionalization of the piperazine core, though its application must be tailored for the specific 2,5-dimethyl substitution pattern.

Synthesis of Dihydrochloride (B599025) Salt Forms

Once the enantiopure (2S,5S)-2,5-dimethylpiperazine free base is synthesized, it is often converted into a more stable and easily handled salt form. The dihydrochloride salt is common due to the presence of two basic nitrogen atoms in the piperazine ring.

Acid-Base Reactions for Salt Formation

The formation of (2S,5S)-2,5-dimethylpiperazine dihydrochloride is a straightforward acid-base neutralization reaction. The piperazine, being a diamine, can accept two protons.

The typical procedure involves:

Dissolving the (2S,5S)-2,5-dimethylpiperazine free base in a suitable organic solvent, such as ethanol, isopropanol, or diethyl ether.

Adding two molar equivalents of hydrochloric acid (HCl) to the solution. The HCl can be in the form of a concentrated aqueous solution or, more commonly, as a solution in an organic solvent (e.g., HCl in ethanol or ether) to maintain non-aqueous conditions.

The dihydrochloride salt, being less soluble in the organic solvent than the free base, precipitates out of the solution.

The precipitated solid is then collected by filtration, washed with a small amount of the solvent to remove any impurities, and dried under vacuum to yield the final this compound salt.

This method is highly efficient and provides the product in a pure, crystalline form.

Purification and Isolation Techniques for Dihydrochloride Salts

The purification and isolation of this compound are critical steps to ensure the final product's high purity, which is essential for its subsequent applications. The dihydrochloride salt form enhances the compound's stability and simplifies handling compared to the free base. Common techniques employed for the purification of piperazine dihydrochloride salts involve recrystallization, solvent washing, and precipitation.

Recrystallization is a primary method for purifying the crude product. The choice of solvent is paramount and is determined by the salt's solubility profile. Solvents such as methanol, ethanol, or isopropanol are frequently used. The process involves dissolving the crude salt in a minimum amount of the hot solvent to form a saturated solution. As the solution cools, the solubility of the dihydrochloride salt decreases, leading to the formation of crystals, while impurities remain dissolved in the solvent. For instance, piperazine derivatives have been successfully recrystallized from methanol or isopropanol to achieve high purity.

Another technique involves washing the isolated solid with a specific solvent in which the desired salt is insoluble, but the impurities are soluble. This effectively removes residual reagents or by-products.

Precipitation is also a widely used isolation method. This can be achieved by treating a solution of the free base, (2S,5S)-2,5-dimethylpiperazine, in a suitable organic solvent (like diethyl ether or dichloromethane) with a stream of hydrogen chloride gas or by adding a solution of hydrochloric acid. This leads to the precipitation of the less soluble dihydrochloride salt, which can then be isolated by filtration. Adjusting the pH of an aqueous solution can also induce precipitation. Evaporating the solvent from an acidic solution (e.g., with HCl at pH 2) is another effective way to obtain the dihydrochloride hydrate salt.

The final isolated product is typically dried under vacuum to remove any residual solvent, yielding a pure, crystalline solid. The purity is then confirmed using analytical techniques such as melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Performance Liquid Chromatography (HPLC).

Optimization of Synthetic Conditions

Optimizing the synthetic conditions for preparing (2S,5S)-2,5-Dimethylpiperazine and its subsequent conversion to the dihydrochloride salt is crucial for maximizing yield and ensuring high purity. Key parameters that require careful control include the choice of solvents, reaction temperature, and strategies for stereochemical control.

Influence of Solvents and Temperature on Yield and Purity

The selection of solvent and the control of temperature are fundamental to the successful synthesis of chiral piperazines. These parameters significantly influence reaction kinetics, solubility of reactants and products, and the formation of side products.

Solvents: The solvent's polarity can affect the rate of reaction and the stability of intermediates. For the cyclization reactions that form the piperazine ring, solvents must be chosen to ensure all reactants remain in solution. In subsequent steps, like the formation of the dihydrochloride salt, the solvent choice dictates the efficiency of precipitation and crystallization. For instance, studies on diketopiperazine formation, a related cyclic structure, have shown that the reaction rate increases with decreasing solvent polarity. nih.govnih.gov A less polar solvent can lower the enthalpic barrier for the reaction. nih.gov

The interplay between solvent and temperature is critical for optimizing the process, as shown in the table below, which conceptualizes their effects.

Table 1: Conceptual Influence of Solvent and Temperature on Piperazine Synthesis

Parameter Condition Effect on Yield Effect on Purity Rationale
Solvent High Polarity (e.g., Water, Alcohols) Variable May Decrease Can increase solubility of polar reactants but may also dissolve the product, hindering isolation. May promote side reactions.
Low Polarity (e.g., Toluene, THF) Variable May Increase Can be effective for specific reaction types and may facilitate easier product precipitation, especially for salts.
Temperature Low Decreased Increased Slower reaction rates reduce the formation of kinetic by-products, leading to a cleaner reaction profile.

Continuous Flow Synthesis Applications for Scalability

For the large-scale production of this compound, continuous flow synthesis offers significant advantages over traditional batch processing. organic-chemistry.org This technology has emerged as a powerful tool for manufacturing active pharmaceutical ingredients (APIs) and their intermediates safely and efficiently. nih.govrsc.org

In a continuous flow setup, reactants are pumped through a network of tubes or channels where they mix and react. The reaction parameters, such as temperature, pressure, and residence time, can be precisely controlled, leading to better reproducibility and higher yields. mt.com Key benefits include:

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for superior control over reaction temperature, which is especially important for highly exothermic or temperature-sensitive reactions. nih.gov

Improved Safety: The small volume of reactants present in the reactor at any given time minimizes the risks associated with hazardous reagents or runaway reactions. mt.com

Scalability: Scaling up production in a flow system is achieved by running the reactor for longer periods or by "numbering up" (running multiple reactors in parallel), rather than redesigning a larger vessel, which is often required in batch processing. organic-chemistry.orgtulane.edu

Higher Productivity: Flow chemistry can significantly shorten reaction times from hours to minutes, increasing throughput. organic-chemistry.orgtulane.edu

The synthesis of chiral amines and piperazine-containing drugs has been successfully adapted to continuous flow protocols, demonstrating the feasibility of this approach for producing complex chiral molecules with high purity and stereoselectivity. organic-chemistry.orgrsc.orgresearchgate.net

Derivatization Strategies for Functionalized (2S,5S)-2,5-Dimethylpiperazine Scaffolds

The (2S,5S)-2,5-dimethylpiperazine core is a valuable scaffold for building more complex molecules. Derivatization, particularly at the nitrogen atoms, allows for the introduction of various functional groups, leading to new chemical entities with potentially useful properties. A key strategy in this process is the use of protecting groups to achieve selective functionalization.

N-Protection Strategies (e.g., Boc-protection)

N-protection is a fundamental strategy for controlling the reactivity of the two nitrogen atoms in the piperazine ring. By temporarily blocking one amine group, subsequent reactions can be directed specifically to the other, unblocked nitrogen. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its ease of introduction and its stability to many reaction conditions, yet facile removal under acidic conditions. fishersci.co.ukorganic-chemistry.org

The protection reaction is typically carried out by treating (2S,5S)-2,5-dimethylpiperazine with di-tert-butyl dicarbonate (Boc₂O or Boc anhydride) in the presence of a base. wikipedia.org The base neutralizes the acidic by-product. This method allows for the efficient synthesis of mono-protected derivatives like (2S,5S)-1-N-Boc-2,5-dimethylpiperazine. scielo.org.mxjmcs.org.mxsigmaaldrich.com

Once the mono-Boc protected piperazine is formed, the free secondary amine can undergo various transformations, such as alkylation or acylation, without affecting the protected amine. mdpi.com After the desired modification is complete, the Boc group can be easily removed by treatment with an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), regenerating the free amine and yielding the selectively functionalized piperazine derivative. fishersci.co.ukjgtps.com

Table 2: Typical Conditions for N-Boc Protection of Amines

Reagent Base Solvent Temperature Typical Outcome
Di-tert-butyl dicarbonate (Boc₂O) Sodium Bicarbonate (NaHCO₃) Chloroform/Water (biphasic) Reflux High yield of N-Boc protected amine. fishersci.co.uk
Di-tert-butyl dicarbonate (Boc₂O) 4-Dimethylaminopyridine (DMAP) Acetonitrile (MeCN) or THF Room Temp. Fast conversion under mild conditions. fishersci.co.uk
Di-tert-butyl dicarbonate (Boc₂O) Sodium Hydroxide (NaOH) Water/THF Room Temp. Effective for water-soluble amines. fishersci.co.uk

Introduction of Diverse Substituents (e.g., Benzyl, Isopropyl)

The functionalization of the (2S,5S)-2,5-dimethylpiperazine scaffold at the nitrogen atoms is a critical step in modifying its chemical and pharmacological properties. The introduction of diverse substituents, such as benzyl and isopropyl groups, is typically achieved through well-established synthetic methodologies, primarily direct N-alkylation and reductive amination. These methods allow for the controlled synthesis of mono- or di-substituted derivatives, leveraging the nucleophilicity of the secondary amine groups within the piperazine ring.

Direct N-Alkylation with Alkyl Halides

Direct N-alkylation is a straightforward and widely used method for forming carbon-nitrogen bonds. This reaction involves the nucleophilic attack of the piperazine nitrogen on an alkyl halide, such as benzyl chloride or benzyl bromide, leading to the formation of the corresponding N-substituted product and a hydrohalic acid. The choice of solvent, temperature, and the presence of a base to neutralize the acid byproduct are critical parameters for optimizing the reaction yield and minimizing side products, such as quaternary ammonium salts.

A common challenge in the alkylation of symmetrically disubstituted piperazines like (2S,5S)-2,5-dimethylpiperazine is achieving mono-substitution selectively, as the initial product, N-benzyl-(2S,5S)-2,5-dimethylpiperazine, can react further to form the N,N'-dibenzyl derivative. Control over stoichiometry and reaction conditions is therefore essential.

One patented process for the synthesis of N-benzylpiperazine from piperazine and benzyl chloride provides a relevant model for this transformation. The reaction is conducted in a solvent such as methanol at temperatures between 50-70°C. After the reaction, the solvent is removed, and the mixture is made strongly alkaline (pH > 12) before extraction and purification by distillation. This general approach can be adapted for the benzylation of (2S,5S)-2,5-dimethylpiperazine. google.com

Table 1: Representative Conditions for N-Benzylation of Piperazine via Direct Alkylation google.com

ParameterCondition
Starting Materials Piperazine, Benzyl Chloride
Solvent Methanol
Temperature 50-70 °C
Reaction Time 3 hours
Work-up Solvent removal, basification (NaOH, pH 13), ethyl acetate extraction
Purification Distillation
Yield 95.5%
Purity 99.2%

This table is based on the synthesis of the parent N-benzylpiperazine and serves as a model for the analogous reaction with (2S,5S)-2,5-dimethylpiperazine.

Reductive Amination

Reductive amination is a versatile and highly effective two-step, one-pot method for N-alkylation. It involves the reaction of the secondary amine of the piperazine with a carbonyl compound—an aldehyde (for benzyl groups) or a ketone (for isopropyl groups)—to form an intermediate iminium ion. This intermediate is then reduced in situ by a suitable reducing agent to yield the final N-alkylated piperazine. This method is often preferred over direct alkylation due to its generally milder conditions and reduced likelihood of over-alkylation.

Introduction of Benzyl Groups: To introduce a benzyl group, (2S,5S)-2,5-dimethylpiperazine is reacted with benzaldehyde. A variety of reducing agents can be employed, including sodium triacetoxyborohydride (STAB), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. Studies on the reductive amination of aromatic aldehydes with amines using cobalt-containing catalysts have demonstrated high yields of the corresponding N-benzyl amines under hydrogen pressure. mdpi.com For example, the reaction of p-methoxybenzaldehyde with benzylamine at 100°C and 100 bar of H₂ pressure resulted in yields between 72-96%. mdpi.com

Introduction of Isopropyl Groups: The isopropyl group is readily introduced using acetone as the carbonyl component. The reaction proceeds via the formation of an iminium ion intermediate, which is subsequently reduced. Research on the reductive N-alkylation of secondary amines has demonstrated the successful synthesis of N-isopropyl derivatives from acetone. In one study, [¹¹C]1-isopropyl-4-phenylpiperazine was synthesized from 1-phenylpiperazine and [¹¹C]acetone using sodium cyanoborohydride (NaBH₃CN) as the reducing agent in acetic acid. researchgate.net This reaction provides a clear precedent for the N-isopropylation of the (2S,5S)-2,5-dimethylpiperazine core.

Table 2: Representative Conditions for Reductive N-Alkylation of Piperazine Derivatives

Target SubstituentPiperazine SubstrateCarbonyl SourceReducing Agent / CatalystSolventTemperatureYieldReference
Benzyl n-Butylaminep-MethoxybenzaldehydeCo-containing composite / H₂ (100 bar)Not specified100 °C72-96% mdpi.com
Isopropyl 1-PhenylpiperazineAcetoneNaBH₃CNAcetic AcidNot specified72% researchgate.net

This table presents data from analogous reactions on different amine substrates, illustrating the general conditions applicable for the N-alkylation of (2S,5S)-2,5-dimethylpiperazine.

Advanced Spectroscopic and Structural Elucidation of 2s,5s 2,5 Dimethylpiperazine Dihydrochloride and Its Derivatives

Single-Crystal X-ray Diffraction Analysis of Stereoisomers and Derivatives

Single-crystal X-ray diffraction is an unparalleled technique for determining the precise solid-state structure of a crystalline compound. nih.gov It provides definitive information on bond lengths, bond angles, and the absolute spatial arrangement of atoms, making it the gold standard for stereochemical assignment. purechemistry.org

The absolute configuration of a chiral molecule describes the definitive three-dimensional arrangement of its atoms. For (2S,5S)-2,5-Dimethylpiperazine, this means confirming that the stereogenic centers at the C2 and C5 positions both possess the 'S' configuration. Single-crystal X-ray diffraction is the most reliable method for this determination. nih.gov

The primary technique used is anomalous dispersion, often referred to as the Bijvoet method. researchgate.net When X-rays interact with electrons, particularly those of heavier atoms, a phase shift occurs. This effect, known as anomalous scattering, causes a breakdown of Friedel's law, which states that the intensities of reflections from crystal planes (hkl) and their inverses (-h-k-l) are equal. By carefully measuring the intensity differences between these Bijvoet pairs, the absolute structure of the molecule can be determined without reference to any other chiral substance. researchgate.net

For organic molecules like (2S,5S)-2,5-Dimethylpiperazine dihydrochloride (B599025), which are composed of light atoms (C, N, H, Cl), the anomalous scattering effect can be subtle. However, modern diffractometers, particularly those using copper radiation (Cu Kα), have enhanced the ability to determine the absolute configuration of even light-atom structures. researchgate.net The analysis results in the calculation of the Flack parameter, which should ideally be close to 0 for the correct enantiomer, thus unequivocally confirming the (2S,5S) assignment.

The six-membered piperazine (B1678402) ring is not planar and, similar to cyclohexane, adopts puckered conformations to minimize steric and torsional strain. X-ray diffraction studies on various 2,5-dimethylpiperazine (B91223) stereoisomers and their salts consistently reveal that the ring predominantly adopts a stable chair conformation . nih.gov

In the case of the cis-isomer, (2S,5S)-2,5-Dimethylpiperazine, the two methyl groups are on the same side of the ring. To minimize steric hindrance, the chair conformation that places both substituents in equatorial positions is generally favored over the diaxial arrangement. However, the exact conformation can be influenced by crystal packing forces. For the related trans-isomer, crystallographic analyses of its salts have definitively shown a chair conformation where the two methyl groups occupy equatorial positions on opposite sides of the ring. nih.gov This arrangement represents the most stable conformation by minimizing 1,3-diaxial interactions.

The table below summarizes typical crystallographic parameters for a related trans-2,5-dimethylpiperazine (B131708) salt, illustrating the chair conformation.

ParameterValue for (C₆H₁₆N₂)[CoCl₄]
Crystal SystemMonoclinic
Space GroupP2₁/n
Piperazine Ring ConformationChair
Methyl Group OrientationEquatorial

This table presents data for the closely related trans-isomer to illustrate typical conformational parameters observed in crystal structures of 2,5-dimethylpiperazine salts. nih.gov

Crystal structures of closely related piperazine salts demonstrate the formation of extensive and robust supramolecular architectures. The dominant interactions are N-H···Cl hydrogen bonds. nih.gov Additionally, weaker C-H···Cl interactions can contribute to the stability of the crystal lattice. nih.gov These interactions link the organic cations and inorganic anions into complex networks, which can manifest as one-dimensional chains, two-dimensional sheets, or three-dimensional frameworks. nih.govnih.gov In hydrated salts, water molecules can also participate, acting as bridges by forming O-H···Cl and N-H···O hydrogen bonds, further reinforcing the structure. nih.gov

The collective effect of these hydrogen bonds governs the physical properties of the solid, including its melting point, solubility, and stability.

Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques

NMR spectroscopy is a powerful tool for elucidating molecular structure in solution. It provides detailed information about the chemical environment, connectivity, and stereochemical relationships of atoms within a molecule.

NMR spectroscopy can readily distinguish between the cis and trans stereoisomers of 2,5-dimethylpiperazine due to their different molecular symmetries and the resulting magnetic environments of their nuclei. The cis-isomer, (2S,5S)-2,5-dimethylpiperazine, possesses C₂ symmetry, while the trans-isomer is centrosymmetric.

This difference in symmetry leads to distinct patterns in their ¹H and ¹³C NMR spectra. In a comparative analysis, the chemical shifts of the methyl groups and the ring protons will differ between the two isomers. chemrxiv.org For instance, the magnetic anisotropy experienced by protons and carbons in the cis configuration (where methyl groups are on the same side) is different from that in the trans configuration (where they are on opposite sides). csu.edu.au By comparing the spectra of an unknown sample to reference spectra of the pure cis and trans isomers, the relative stereochemistry can be unambiguously confirmed. chemrxiv.org Techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can also be employed to provide through-space correlations, further confirming the spatial relationships between the methyl groups and ring protons characteristic of each isomer.

When a chiral molecule like (2S,5S)-2,5-dimethylpiperazine is derivatized with another chiral reagent, a pair of diastereomers may be formed. Unlike enantiomers, which are spectroscopically identical in an achiral solvent, diastereomers have different physical properties and distinct NMR spectra.

The analysis of these distinct spectra is a cornerstone of stereochemical determination. For example, in a study of diastereomeric dihydropyrazine (B8608421) derivatives, it was shown that the magnitude of the five-bond coupling constant (⁵J(H2, H5)) between protons across the ring was significantly different for the syn- and anti-isomers. nih.gov The syn-isomers exhibited a ⁵J coupling of 4.0–5.7 Hz, while the anti-isomers showed a smaller coupling of 3.4–3.8 Hz. nih.gov This difference in coupling constant arises from the different dihedral angles between the coupled protons in the respective diastereomers, as described by the Karplus relationship.

This principle can be applied to derivatives of (2S,5S)-2,5-dimethylpiperazine. By creating a diastereomeric derivative, the protons and carbons of the two diastereomers will reside in slightly different chemical environments, leading to separate, or "split," signals in the NMR spectrum. The integration of these signals can be used to determine the diastereomeric ratio, while detailed analysis of the differing chemical shifts and coupling constants can provide insight into the conformational preferences and absolute configuration of the newly formed stereocenters relative to the known (2S,5S) core. nih.gov

Conformational Dynamics via Variable Temperature NMR

The conformational flexibility of the piperazine ring system is a critical aspect of its stereochemistry and has significant implications for the biological activity and physicochemical properties of its derivatives. Variable Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is a powerful technique for investigating these dynamic processes, such as the ring inversion of the piperazine core. In the case of (2S,5S)-2,5-Dimethylpiperazine dihydrochloride, VT-NMR studies would be instrumental in elucidating the energetic barriers associated with the interconversion between different conformations.

At ambient temperatures, the piperazine ring in this compound is expected to be in rapid conformational exchange. The most stable conformation is the chair form, with the two methyl groups in equatorial positions to minimize steric hindrance. This has been confirmed in the solid state for related trans-2,5-dimethylpiperazine salts through X-ray crystallography. In solution, this chair conformation can undergo a ring inversion process, leading to an alternative chair conformation.

The energy barrier for this chair-chair interconversion can be determined by monitoring the NMR spectrum at different temperatures. As the temperature is lowered, the rate of this interconversion decreases. If the rate becomes slow enough on the NMR timescale, the signals for the axial and equatorial protons, which are averaged at higher temperatures, will broaden and eventually separate into distinct resonances. The temperature at which these signals coalesce into a single broad peak is known as the coalescence temperature (Tc).

A hypothetical VT-NMR experiment on this compound would likely show a broadening of the signals corresponding to the ring protons as the temperature is decreased. By identifying the coalescence temperature for a specific pair of exchanging protons (e.g., the axial and equatorial protons on one of the ring carbons), the activation energy for the chair-chair interconversion could be determined.

The following interactive data table illustrates the kind of data that would be obtained from such an experiment and how it would be used to calculate the activation energy barrier. Please note that these are hypothetical values for illustrative purposes, based on typical values for similar compounds.

ParameterValueUnit
Coalescence Temperature (Tc)253K
Frequency Separation (Δν)50Hz
Rate Constant at Coalescence (k)111s⁻¹
Calculated Activation Energy (ΔG‡) 52.8 kJ/mol

Table 1: Hypothetical Variable Temperature NMR Data for the Conformational Analysis of this compound.

The investigation of the conformational dynamics of this compound and its derivatives through VT-NMR provides crucial information about their structural flexibility and energetic landscapes. This understanding is fundamental for correlating molecular structure with observed chemical and biological properties.

Theoretical and Computational Chemistry Studies on 2s,5s 2,5 Dimethylpiperazine Dihydrochloride

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the fundamental electronic properties and geometric parameters of a molecule. These methods provide a static, time-independent view of the molecular system.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It allows for the calculation of various molecular properties, including optimized geometry, vibrational frequencies, and parameters related to chemical reactivity. For piperazine (B1678402) and its derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311-G(d,p), are used to determine the ground state electronic structure and energy. ias.ac.in

A key aspect of such studies is the analysis of intermolecular interactions, which govern how the molecule behaves in a condensed phase. Hirshfeld surface analysis is a powerful tool derived from DFT calculations used to visualize and quantify these interactions within a crystal lattice. nih.goviucr.org This analysis partitions the crystal space into regions associated with each molecule, allowing for the mapping of close contacts. For salts of the related trans-2,5-dimethylpiperazine (B131708) cation, this analysis has revealed the dominant role of hydrogen bonds in ensuring crystal stability. nih.goviucr.org For instance, in a tetrachloridocobaltate(II) salt, the primary contributions to crystal packing were found to be from H···Cl and H···H contacts. nih.gov This type of analysis for (2S,5S)-2,5-Dimethylpiperazine dihydrochloride (B599025) would similarly focus on the N-H···Cl hydrogen bonds between the piperazinium cation and the chloride anions.

Table 1: Example of Intermolecular Contact Contributions from Hirshfeld Surface Analysis for a trans-2,5-Dimethylpiperazine Salt

This table is illustrative of the data obtained for a related compound, (C6H16N2)[CoCl4]. nih.gov

Contact TypeContribution to Crystal Packing (%)
H···Cl / Cl···H68.4
H···H27.4
C···H / H···C2.2
Co···H / H···Co1.2
N···H / H···N0.8

Other DFT-based techniques like Atoms-In-Molecules (AIM), Reduced Density Gradient (RDG), and Electron Localized Function (ELF) can further quantify the nature and strength of hydrogen bonds and other non-covalent interactions that stabilize the molecular structure. researchgate.net

The (2S,5S)-2,5-Dimethylpiperazine cation, being a cis isomer, can exist in several conformations. The six-membered piperazine ring is known to adopt a thermodynamically favored chair conformation. nih.govnih.govnih.gov In the cis configuration, a stable chair conformer would feature one methyl group in an axial position and the other in an equatorial position. An alternative, higher-energy conformation is the twist-boat form.

Conformer searches combined with energy minimization calculations are used to identify the most stable three-dimensional arrangement of the atoms. Theoretical studies on the parent piperazine molecule have shown that the twist-boat conformer lies at a significantly higher energy level than the chair conformer. ias.ac.in The process of ring inversion allows the interconversion between two chair forms, where the axial and equatorial substituents exchange positions. For the title compound, this would involve the two methyl groups swapping their axial/equatorial orientations. The relative energies of these conformers determine their population distribution at equilibrium.

Table 2: Illustrative Relative Energies of Piperazine Conformers

Data based on theoretical calculations for the parent piperazine molecule. ias.ac.in

ConformerRelative Energy (kcal/mol)Description
Chair0.0Most stable, lowest energy conformation.
Twist-Boat~8.5Higher energy conformer due to steric interactions.

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture, molecular dynamics (MD) simulations offer a dynamic view of the molecule, tracking its motions and conformational changes over time.

MD simulations can be used to explore the conformational landscape of (2S,5S)-2,5-Dimethylpiperazine dihydrochloride. By simulating the molecule's movement over nanoseconds or longer, these studies can map the accessible conformations and the transitions between them. For the piperazine ring, simulations would capture the dynamic equilibrium between the two chair conformers (via ring flipping) and the transient existence of higher-energy boat or twist-boat structures. nih.gov NMR studies on related piperazine-containing compounds in solution show evidence of this rapid exchange between axial and equatorial arrangements, a phenomenon that MD simulations can model at an atomic level. nih.gov

The conformation of a molecule, particularly a charged species like a dihydrochloride salt, can be significantly influenced by its environment. MD simulations are ideal for studying these solvent effects by explicitly modeling the interactions between the solute and surrounding solvent molecules (e.g., water). For this compound, simulations in a water box would reveal the formation of a hydration shell around the molecule. The interactions between the protonated nitrogen atoms, the chloride ions, and water molecules would be explicitly modeled. These simulations can predict how solvation influences the conformational equilibrium of the piperazine ring and the orientation of the methyl groups. Studies on protonated piperazine at the air-water interface have demonstrated that the environment can alter the distribution of conformers. ias.ac.in

Molecular Docking and Binding Affinity Predictions (focused on theoretical interactions)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for predicting the interaction between a potential drug molecule and its biological target.

Theoretical docking studies can be performed to predict the binding mode and estimate the binding affinity of the (2S,5S)-2,5-Dimethylpiperazine cation to the active sites of various proteins. While specific docking studies on this exact compound are not widely published, research on a related stereoisomer, (2R,5S)-2,5-dimethylpiperazine-1,4-diium dinitrate, demonstrates the approach. researchgate.net In that study, the compound was docked against several enzymes to explore its potential as a therapeutic agent, showing a good binding score with monoamine oxidase B (MOAB). researchgate.net

The docking process involves placing the ligand in various positions and orientations within the receptor's binding site and calculating a score that estimates the strength of the interaction, often expressed in kcal/mol. These predictions can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.

Table 3: Hypothetical Molecular Docking Targets and Potential Findings

This table is illustrative and lists potential protein targets for which piperazine-containing molecules may be evaluated.

Potential Protein TargetTherapeutic AreaInformation Gained from Docking
Monoamine Oxidase B (MOAB)Neurodegenerative DiseasesBinding energy (kcal/mol), key amino acid interactions (e.g., hydrogen bonds, hydrophobic contacts). researchgate.net
Serotonin Receptors (e.g., 5-HT1A)Neurological DisordersPredicted binding pose, comparison of affinity with known ligands.
Acetylcholinesterase (AChE)Alzheimer's DiseaseIdentification of potential inhibitory interactions within the enzyme's active site.

Ligand-Target Interaction Modeling

The (2S,5S)-2,5-dimethylpiperazine scaffold is a key structural motif in the development of ligands targeting various biological systems, most notably the delta-opioid receptor (δ-opioid receptor). nih.govnih.gov Computational modeling, particularly molecular docking, is a powerful tool to elucidate the binding modes of these ligands and guide the design of new, more potent, and selective compounds. While direct modeling studies of this compound are not extensively published, the interaction of its more complex derivatives provides significant insight into its potential binding at the receptor. nih.gov

Molecular docking simulations are typically performed using a high-resolution crystal structure of the target receptor. For the δ-opioid receptor, several crystal structures are available in the Protein Data Bank (PDB). The ligand, (2S,5S)-2,5-dimethylpiperazine in its protonated dihydrochloride form, is prepared for docking by generating a 3D conformation and assigning appropriate partial charges.

The docking process involves placing the ligand into the receptor's binding site and evaluating numerous possible conformations and orientations. A scoring function then estimates the binding affinity for each pose. In the context of δ-opioid receptor agonists, the piperazine ring is a crucial pharmacophoric element. The protonated nitrogen atoms of the this compound are expected to form key ionic interactions with acidic residues within the receptor's binding pocket.

A critical interaction for many opioid ligands is the formation of a salt bridge with an aspartic acid residue (Asp) in transmembrane helix 3 (TM3) of the receptor. nih.gov It is hypothesized that one of the protonated nitrogens of the dimethylpiperazine core engages in such an ionic bond. Further stabilization of the ligand-receptor complex is likely achieved through a network of hydrogen bonds and van der Waals interactions between the ligand and surrounding amino acid residues. The methyl groups of the ligand, for instance, can form hydrophobic interactions with nonpolar residues in the binding pocket.

The outcomes of these modeling studies are typically summarized by the predicted binding energy and the specific interactions observed.

Table 1: Representative Molecular Docking Results for a (2S,5S)-2,5-Dimethylpiperazine Core Ligand with the Delta-Opioid Receptor

Parameter Value/Description
Target Protein Human Delta-Opioid Receptor (δ-OR)
PDB ID e.g., 4EJ4
Ligand (2S,5S)-2,5-Dimethylpiperazine (protonated)
Docking Software AutoDock Vina, Glide, or similar
Predicted Binding Energy -6 to -8 kcal/mol (Estimated)
Key Interacting Residues Asp128 (TM3), Tyr129 (TM3), Trp274 (TM6), His278 (TM6)
Primary Interaction Type Ionic bond with Asp128

| Secondary Interactions | Hydrogen bonding, hydrophobic contacts |

Note: The data in this table is illustrative and based on typical interactions for piperazine-containing opioid ligands. Specific values would be subject to the precise computational protocol employed.

Force Field Parameterization for Biological Systems

To perform more advanced computational studies, such as molecular dynamics (MD) simulations, an accurate force field is required. A force field is a set of mathematical functions and parameters that describe the potential energy of a system of particles (atoms). While standard force fields like AMBER, CHARMM, and GROMOS include parameters for common biomolecules, specific parameters for novel or less common ligands like this compound often need to be developed.

The parameterization process ensures that the computational model accurately reproduces the quantum mechanical (QM) properties and experimental data for the molecule. This typically involves a multi-step process:

Quantum Mechanical Calculations: The initial step is to perform high-level QM calculations, often using Density Functional Theory (DFT) with a basis set like B3LYP/6-31G*, to determine the molecule's optimal geometry, vibrational frequencies, and electron distribution.

Charge Derivation: The electron distribution from the QM calculations is used to derive partial atomic charges. A common method is the Restrained Electrostatic Potential (RESP) fitting, which ensures the charges accurately represent the molecular electrostatic potential. For a dihydrochloride salt, the piperazine ring will carry a +2 formal charge, which is distributed across its atoms.

Parameter Assignment and Fitting: The remaining force field parameters are categorized as bonded (bond lengths, bond angles, dihedral angles) and non-bonded (van der Waals).

Bonded Parameters: Equilibrium bond lengths and angles are typically taken directly from the QM-optimized geometry. The corresponding force constants are derived from the QM vibrational analysis. Dihedral angle parameters, which govern the molecule's conformational flexibility, are often the most critical and are determined by fitting the force field's torsional energy profile to a QM-calculated potential energy scan for rotation around specific bonds.

Non-bonded Parameters: Van der Waals parameters are usually assigned by analogy to existing atom types in the chosen force field (e.g., GAFF for AMBER or CGenFF for CHARMM).

The resulting parameters are compiled into a file that can be used by MD simulation software. This allows for the simulation of the ligand's behavior over time, both in isolation and in complex with a biological target like the δ-opioid receptor.

Table 2: Illustrative Force Field Parameters for the (2S,5S)-2,5-Dimethylpiperazine Cation

Parameter Type Atom(s) Involved Equilibrium Value Force Constant
Bond Stretch C-N 1.49 Å 310 kcal mol⁻¹ Å⁻²
C-C 1.53 Å 268 kcal mol⁻¹ Å⁻²
N-H 1.01 Å 340 kcal mol⁻¹ Å⁻²
C-H 1.09 Å 330 kcal mol⁻¹ Å⁻²
Angle Bend C-N-C 112.0° 50 kcal mol⁻¹ rad⁻²
H-N-C 109.5° 35 kcal mol⁻¹ rad⁻²
N-C-C 110.0° 60 kcal mol⁻¹ rad⁻²
Dihedral C-N-C-C Varies (multi-term) Varies

Note: These parameters are representative examples for a generic piperazine-like structure within a common force field like AMBER/GAFF. The actual values for this compound would need to be specifically derived through the process described.

Applications of 2s,5s 2,5 Dimethylpiperazine Dihydrochloride and Its Chiral Derivatives in Asymmetric Catalysis

Design and Synthesis of Chiral Ligands for Metal-Catalyzed Reactions

The (2S,5S)-2,5-dimethylpiperazine unit serves as a foundational chiral backbone for creating sophisticated ligands tailored for metal-catalyzed asymmetric reactions. Its C₂ symmetry is a highly desirable feature in ligand design, as it can reduce the number of possible isomeric metal complexes and competing reaction pathways, often leading to higher enantioselectivity. nih.gov

Tetradentate Hetero-aromatic-amine Ligands Incorporating the Piperazine (B1678402) Core

A prominent class of ligands derived from chiral 2,5-dimethylpiperazine (B91223) are neutral tetradentate hetero-aromatic-amine ligands. These ligands are designed to coordinate with a metal center through four donor atoms, typically two nitrogen atoms from the piperazine ring and two from appended hetero-aromatic groups. A common synthetic approach involves the N-alkylation of the piperazine core with electrophilic hetero-aromatic moieties.

For instance, the synthesis of a C₂-symmetric tetradentate ligand can be achieved by reacting (2S,5S)-2,5-dimethylpiperazine with two equivalents of 2-picolyl chloride hydrochloride. nih.gov This reaction, typically carried out in the presence of a base like triethylamine (B128534) in a solvent such as acetonitrile, yields (2S,5S)-2,5-dimethyl-1,4-bis(pyridin-2-ylmethyl)piperazine. nih.gov Structural studies on analogous compounds confirm that the piperazine ring adopts a stable chair conformation where the methyl groups occupy equatorial positions to minimize steric strain. nih.govnih.gov This rigid conformation creates a well-defined chiral pocket around the metal center it coordinates. nih.gov

Table 1: Synthesis of a Tetradentate Ligand from a 2,5-Dimethylpiperazine Core This table is based on the synthesis of an analogous meso-ligand, with the procedure adapted for the (2S,5S) isomer. nih.gov

Reactant 1Reactant 2BaseSolventProduct
(2S,5S)-2,5-Dimethylpiperazine2-Picolyl chloride hydrochlorideTriethylamineAcetonitrile(2S,5S)-2,5-Dimethyl-1,4-bis(pyridin-2-ylmethyl)piperazine

Copper Complexes and Other Transition Metal Catalysis

Ligands incorporating the (2S,5S)-2,5-dimethylpiperazine scaffold are particularly effective in forming stable complexes with various transition metals, including copper, manganese, and iron. nih.gov Copper complexes, in particular, are of great interest due to their versatile catalytic activity in a wide range of asymmetric reactions. ppor.aznih.gov

The tetradentate ligands described above form five-coordinate complexes with copper(II) halides, creating a chiral environment that can catalyze reactions like the aziridination of alkenes and biologically-inspired oxidations. nih.gov The development of chiral copper complexes is a major focus in asymmetric synthesis, with applications in reactions such as:

Henry (Nitroaldol) Reaction: Chiral copper(II)-Schiff base complexes have been shown to catalyze the enantioselective Henry reaction, producing chiral β-nitro alcohols with high enantioselectivity. ppor.az

Cyclopropanation: The reaction of alkyl diazoacetates with olefins, catalyzed by chiral copper complexes, can yield optically active alkyl cyclopropanecarboxylates. ppor.az

Friedel-Crafts Alkylation: Copper-catalyzed asymmetric Friedel-Crafts reactions of indoles are a powerful method for accessing optically active indole (B1671886) derivatives. researchgate.net

While specific catalytic data for complexes of (2S,5S)-2,5-dimethyl-1,4-bis(pyridin-2-ylmethyl)piperazine are not extensively detailed in the cited literature, the established utility of similar chiral copper complexes underscores their significant potential. nih.govppor.az

Chiral Auxiliary Applications in Stereoselective Transformations

Beyond its use in ligand synthesis, the (2S,5S)-2,5-dimethylpiperazine moiety can function as a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.

Direction of Enantioselective Reactions (e.g., β-lactam antibiotics synthesis)

The synthesis of β-lactams, the core structural motif of penicillin and cephalosporin (B10832234) antibiotics, is a critical area of synthetic chemistry. organic-chemistry.org The Staudinger reaction, a [2+2] cycloaddition of a ketene (B1206846) and an imine, is a fundamental method for constructing the β-lactam ring. nih.govorganic-chemistry.org Controlling the stereochemistry of this reaction is paramount, and this is often achieved by using chiral auxiliaries. nih.gov

While the direct application of (2S,5S)-2,5-dimethylpiperazine as a chiral auxiliary in β-lactam synthesis is not prominently documented in the reviewed literature, its structural characteristics make it a suitable candidate for such a role. By attaching the piperazine moiety to either the ketene or the imine partner, its chiral scaffold could effectively direct the approach of the other reactant, thereby controlling the stereochemistry of the newly formed chiral centers in the β-lactam ring. The mechanism of the Staudinger synthesis involves a zwitterionic intermediate, and the stereochemical outcome is determined by the rate of ring closure versus isomerization. organic-chemistry.org A chiral auxiliary like (2S,5S)-2,5-dimethylpiperazine would influence the conformational preferences of this intermediate, favoring one cyclization pathway over the other to yield an enantioenriched product.

Steric Control in Catalytic Systems

The effectiveness of (2S,5S)-2,5-dimethylpiperazine derivatives in asymmetric catalysis stems from their ability to exert precise steric control. The chiral centers at the C-2 and C-5 positions force the six-membered ring into a rigid chair conformation. nih.gov In this conformation, the two methyl groups typically reside in equatorial positions to minimize steric hindrance. nih.gov

This locked conformation has two important consequences:

Predictable Substituent Geometry: Any functional groups attached to the nitrogen atoms will have a fixed and predictable spatial orientation relative to the rest of the molecule.

Creation of a Chiral Environment: When this unit is part of a ligand, it creates a well-defined, asymmetric pocket around the coordinated metal atom.

This predefined chiral space dictates how a substrate can approach the catalytic center, allowing only the pathway with the least steric clash. This selection between diastereomeric transition states is the basis for enantioselectivity.

Catalytic Mechanisms and Enantioselectivity

The enantioselectivity achieved with catalysts derived from (2S,5S)-2,5-dimethylpiperazine is a direct result of its C₂-symmetric and conformationally rigid structure. The principle of C₂ symmetry is a powerful tool in asymmetric catalysis because it simplifies the catalytic system. nih.gov By having a twofold axis of rotation, the number of possible diastereomeric catalyst-substrate complexes is reduced, which can eliminate less selective reaction pathways and enhance the enantiomeric excess of the product. nih.gov

In a typical metal-catalyzed reaction, the chiral ligand derived from (2S,5S)-2,5-dimethylpiperazine binds to the metal, forming a C₂-symmetric complex. The substrate then coordinates to this chiral complex. The rigid chair structure of the piperazine and the orientation of the N-substituents create distinct steric quadrants around the metal's active site. The substrate will preferentially bind in an orientation that minimizes steric repulsion with the ligand's framework. This favored binding mode positions the substrate for a facial-selective attack, leading to the preferential formation of one enantiomer of the product. The stability of the piperazine chair conformation ensures that this chiral environment is maintained throughout the catalytic cycle, leading to consistently high enantioselectivity. nih.gov

Mechanistic Investigations of Chiral Induction

The efficacy of a chiral catalyst lies in its ability to create a diastereomeric transition state with a significant energy difference, thereby favoring the formation of one enantiomer over the other. For catalysts derived from (2S,5S)-2,5-dimethylpiperazine, the mechanism of chiral induction is fundamentally rooted in the defined three-dimensional arrangement of the piperazine ring and its substituents.

The C2-symmetry of the (2S,5S)-2,5-dimethylpiperazine backbone plays a crucial role in simplifying the catalytic environment by reducing the number of possible diastereomeric transition states. This inherent symmetry, where a 180-degree rotation around a central axis results in an indistinguishable molecule, helps in creating a more predictable and selective chiral pocket.

In metal-catalyzed reactions, derivatives of (2S,5S)-2,5-dimethylpiperazine are often employed as chiral ligands that coordinate to a metal center. The stereochemistry of the final product is then dictated by the facial selectivity imposed by the ligand on the approaching substrate. The methyl groups at the C2 and C5 positions of the piperazine ring extend outwards, creating a chiral environment that can effectively shield one face of the catalytic center, thus directing the substrate to approach from the less hindered face.

For instance, in asymmetric transfer hydrogenation of ketones, a well-established catalytic transformation, chiral diamine ligands derived from (2S,5S)-2,5-dimethylpiperazine can coordinate with a metal, such as ruthenium or rhodium. The proposed mechanism often involves the formation of a metal-hydride species. The substrate (ketone) then coordinates to the metal center in a specific orientation dictated by the steric bulk of the chiral ligand. The hydride is subsequently transferred to the carbonyl carbon, leading to the formation of a chiral alcohol. The enantioselectivity arises from the energetically more favorable transition state where the substrate's substituents have minimal steric clashes with the chiral framework of the ligand.

In organocatalysis, derivatives of (2S,5S)-2,5-dimethylpiperazine can act as chiral Brønsted or Lewis bases. For example, in a Michael addition reaction, the secondary amine functionalities of the piperazine can activate the substrate through the formation of an enamine or iminium ion intermediate. The C2-symmetric chiral scaffold then directs the nucleophilic attack of the incoming reagent to one of the prochiral faces of the intermediate, thereby controlling the stereochemical outcome.

Factors Influencing Enantiomeric Excess in Catalyzed Reactions

The enantiomeric excess (ee) is a critical measure of the success of an asymmetric catalytic reaction. Several interdependent factors can significantly influence the ee achieved when using catalysts derived from (2S,5S)-2,5-dimethylpiperazine. A systematic investigation of these parameters is essential for optimizing reaction conditions and achieving high levels of stereoselectivity.

Catalyst Structure: The substitution pattern on the piperazine nitrogen atoms is a primary determinant of enantioselectivity. The introduction of bulky or electronically distinct groups can fine-tune the steric and electronic properties of the catalyst's chiral pocket. For example, attaching aromatic or bulky aliphatic groups to the nitrogen atoms can enhance steric hindrance, leading to a more pronounced differentiation between the two diastereomeric transition states and, consequently, a higher ee.

Metal Center (in Metal Catalysis): The choice of the metal in metal-ligand complexes is crucial. Different metals have varying coordination geometries, Lewis acidity, and reaction kinetics, all of which can impact the structure of the transition state and the resulting enantioselectivity.

Solvent: The solvent can play a multifaceted role in asymmetric catalysis. It can influence the solubility of the catalyst and substrates, the stability of intermediates, and the conformation of the catalyst itself. In some cases, specific solvent-catalyst interactions, such as hydrogen bonding, can either enhance or diminish the rigidity of the chiral environment, thereby affecting the ee. A screening of solvents with varying polarities and coordinating abilities is often a necessary step in optimizing an asymmetric reaction.

Temperature: Reaction temperature has a direct impact on the energy difference between the diastereomeric transition states. Generally, lower temperatures lead to higher enantioselectivities, as the system has less thermal energy to overcome the higher energy barrier of the transition state leading to the minor enantiomer. However, lowering the temperature can also significantly decrease the reaction rate, necessitating a balance between selectivity and reaction time.

Substrate Scope: The structure of the substrate itself is a critical factor. The size and electronic nature of the substituents on the substrate can influence how it interacts with the chiral catalyst. A catalyst that provides high ee for one type of substrate may not be as effective for another. Therefore, exploring the substrate scope is essential to understand the generality and limitations of a particular catalytic system.

Interactive Data Table: Factors Influencing Enantiomeric Excess

FactorInfluence on Enantiomeric Excess (ee)General Trend
Catalyst Structure Modifies the steric and electronic environment of the active site.Bulky N-substituents often increase ee by enhancing steric repulsion.
Metal Center Affects coordination geometry and Lewis acidity of the catalytic complex.Optimal metal choice is reaction-dependent; no single trend applies.
Solvent Can alter catalyst conformation and stabilize transition states differently.Non-coordinating solvents often favor higher ee by not competing for metal coordination.
Temperature Influences the energy difference between diastereomeric transition states.Lower temperatures generally lead to higher ee.
Substrate Scope Steric and electronic properties of the substrate affect its interaction with the catalyst.A good catalyst-substrate match is crucial for high ee.

Investigation of Biological Interactions and Molecular Mechanisms Involving 2s,5s 2,5 Dimethylpiperazine Derivatives

Ligand Design and Receptor Binding Studies

The design of ligands based on the (2S,5S)-2,5-dimethylpiperazine core has been a subject of significant research, particularly in the context of neurotransmitter and opioid receptors. The stereochemistry of the piperazine (B1678402) ring plays a pivotal role in determining the affinity and efficacy of these ligands.

While specific studies focusing exclusively on (2S,5S)-2,5-dimethylpiperazine derivatives are limited in the public domain, the broader class of arylpiperazine derivatives is well-known for its interaction with serotonin (5-HT) and dopamine (D2) receptors. These interactions are fundamental to the mechanisms of many centrally acting drugs. The arylpiperazine moiety can be considered a "privileged structure" for G-protein coupled receptor (GPCR) ligands.

The interaction of arylpiperazines with the dopamine D2 receptor often involves a key salt bridge formation between the protonated piperazine nitrogen and a conserved aspartate residue (Asp86) in the third transmembrane helix of the receptor. bg.ac.rs Additionally, edge-to-face aromatic interactions between the aryl group of the ligand and aromatic residues within the receptor's binding pocket, such as phenylalanine, tryptophan, and tyrosine, are crucial for stabilizing the ligand-receptor complex. bg.ac.rsnih.gov The nature and position of substituents on the aryl ring significantly influence binding affinity, with electron-donating groups and additional aromatic systems generally enhancing affinity. bg.ac.rsnih.gov

Similarly, for serotonin receptors like 5-HT1A and 5-HT2A, the basic nitrogen of the piperazine ring is a critical pharmacophoric element. The affinity of arylpiperazine derivatives for these receptors can be modulated by the nature of the aryl group and the length and character of the linker connecting it to other parts of the molecule. For instance, in some series of compounds, derivatives with a 1-(2-pyridyl)piperazine or 1-(1-naphthyl)piperazine moiety have shown high affinity for both D2 and 5-HT1A receptors. nih.gov Molecular docking studies on various arylpiperazine derivatives have helped to elucidate the specific amino acid interactions that govern their binding affinity and selectivity for different serotonin receptor subtypes. nih.gov

It is important to note that while these general principles of arylpiperazine-receptor interactions are well-established, the specific influence of the (2S,5S)-2,5-dimethyl substitution pattern on binding to serotonin and dopamine receptors requires further dedicated investigation.

In contrast to the general information available for neurotransmitter receptors, the interaction of (2S,5S)-2,5-dimethylpiperazine derivatives with delta-opioid receptors is well-documented. The discovery of potent and selective non-peptidic delta-opioid agonists like SNC80 and BW373U86, which feature a diarylmethylpiperazine structure, marked a significant advancement in the field. uniba.it

The (2S,5S)-2,5-dimethylpiperazine core is a key structural feature of these agonists. The stereochemistry at the C2 and C5 positions of the piperazine ring is crucial for high affinity and agonist activity at the delta-opioid receptor. Research has shown that the (2S,5S) configuration is preferred for potent delta-agonism. For instance, the enantioconvergent synthesis of (-)-1-allyl-(2R,5S)-dimethylpiperazine has been developed as a key intermediate for creating delta-opioid receptor ligands, highlighting the importance of this specific stereoisomer. nih.gov

Further studies have explored the synthesis of diaryldimethylpiperazines with the (αR,2S,5S) configuration, which exhibit good affinity for both mu- and delta-opioid receptors. bg.ac.rs For example, compounds like (+)-4-[(αR)-α-(4-allyl-(2S,5S)-dimethylpiperazin-1-yl)-(3-hydroxyphenyl)methyl]-N-ethyl-N-phenylbenzamide were found to interact with delta-receptors with good affinity. bg.ac.rs The absolute stereochemistry of the benzylic center, in addition to that of the piperazine ring, plays a critical role in determining the receptor binding profile.

The following table summarizes the binding affinities of some representative diaryl-(2S,5S)-2,5-dimethylpiperazine derivatives for opioid receptors.

CompoundReceptorBinding Affinity (Ki, nM)Reference
(+)-4-[(αR)-α-(4-allyl-(2S,5S)-dimethylpiperazin-1-yl)-(3-hydroxyphenyl)methyl]-N-ethyl-N-phenylbenzamideDeltaGood affinity bg.ac.rs
(-)-4-[(αR)-α-((2S,5S)-dimethylpiperazin-1-yl)-(3-hydroxyphenyl)methyl]-N-ethyl-N-phenylbenzamideDeltaGood affinity bg.ac.rs

Enzyme Inhibition Mechanisms

Information regarding the specific interactions of (2S,5S)-2,5-dimethylpiperazine dihydrochloride (B599025) derivatives with enzyme active sites and their modulation of metabolic pathways is not extensively available in the current scientific literature.

No specific data on the binding of (2S,5S)-2,5-dimethylpiperazine derivatives to enzyme active sites was identified in the reviewed literature.

No specific data on the modulation of metabolic pathways by (2S,5S)-2,5-dimethylpiperazine derivatives was identified in the reviewed literature.

Structure-Activity Relationship (SAR) Studies at the Molecular Level

The structure-activity relationship (SAR) studies of (2S,5S)-2,5-dimethylpiperazine derivatives have been most extensively explored in the context of delta-opioid receptor agonists. These studies have provided valuable insights into the molecular features required for potent and selective activity.

A critical aspect of the SAR for this class of compounds is the stereochemistry of the piperazine ring. As mentioned previously, the (2S,5S) configuration is a key determinant for high affinity and agonist activity at the delta-opioid receptor. This highlights the importance of the spatial arrangement of the methyl groups on the piperazine ring for optimal interaction with the receptor's binding pocket.

Furthermore, the nature of the substituents on the piperazine nitrogens and the diarylmethyl moiety significantly influences the pharmacological profile. For instance, in the diarylmethylpiperazine series, modifications to the aromatic rings and the linker have been systematically investigated to understand their impact on receptor affinity and selectivity. The development of compounds like SNC80 and BW373U86 has been guided by these SAR studies. uniba.it

The key SAR points for diaryl-(2S,5S)-2,5-dimethylpiperazine derivatives as delta-opioid agonists can be summarized as follows:

Piperazine Stereochemistry: The (2S,5S) configuration is essential for high delta-opioid receptor affinity and agonist activity.

Aromatic Substituents: The substitution pattern on the aryl rings of the diarylmethyl moiety can modulate affinity and selectivity for delta versus mu-opioid receptors.

N-Substituents on Piperazine: The substituent on the second nitrogen of the piperazine ring also plays a role in defining the pharmacological properties of the molecule.

These SAR studies have been instrumental in the rational design of novel delta-opioid receptor ligands with improved properties.

Influence of Stereochemistry on Molecular Target Affinity

The precise three-dimensional arrangement of atoms, or stereochemistry, is a critical determinant of a molecule's biological activity. For derivatives of 2,5-dimethylpiperazine (B91223), the trans-(2S,5S) configuration imparts a specific spatial orientation to the substituents attached to the nitrogen atoms. This fixed geometry is fundamental for achieving high-affinity interactions with molecular targets, as the binding sites of proteins are themselves chiral.

While direct comparative studies on all stereoisomers of (2S,5S)-2,5-dimethylpiperazine for a single target are not extensively detailed in the cited literature, the principle of stereoselectivity is well-established for chiral piperazine-containing compounds across various receptor families. For instance, in the development of dopamine receptor ligands, the stereochemistry of related phenylpiperazine derivatives significantly impacts affinity and selectivity for D2 and D3 receptors. Research on a series of 2-methoxy substituted phenylpiperazine compounds demonstrated that enantiomers can exhibit differential binding, with one isomer often possessing significantly higher affinity than the other. nih.gov

Similarly, investigations into ligands for nicotinic acetylcholine receptors (nAChRs) using chiral methyl-substituted piperazinium compounds revealed that different stereoisomers exhibit distinct selectivity profiles for α9 and α7 nAChRs. This highlights that even a subtle change, such as the position and orientation of a single methyl group on the piperazine ring, can fundamentally alter receptor interaction and functional outcome.

The importance of a specific stereoisomer is further underscored in the synthesis of ligands for other targets. For example, the related (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine isomer is specifically synthesized as a key intermediate for delta-opioid receptor ligands, indicating that the (2R,5S) configuration is optimal for that particular receptor family, in contrast to the scaffolds discussed for other targets. This underscores the broader principle that each unique stereoisomer of a chiral scaffold like 2,5-dimethylpiperazine offers a distinct structural template, enabling fine-tuning of molecular recognition at the target receptor.

Impact of Functional Group Modifications on Biological Interaction Profiles

The biological activity of a scaffold like (2S,5S)-2,5-dimethylpiperazine is tuned by the addition of various functional groups at its nitrogen atoms. These modifications can profoundly alter a compound's physicochemical properties, such as its size, shape, lipophilicity, and hydrogen bonding capacity, thereby influencing its binding affinity, selectivity, and functional activity at a given biological target. researchgate.neteurekaselect.com

Structure-activity relationship (SAR) studies on piperazine-based compounds consistently demonstrate the critical role of these modifications. For example, in a series of novel piperazine urea derivatives developed as Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists, modifications to the benzyl and pyridinyl moieties attached to the piperazine core led to significant variations in potency. nih.gov The strategic placement of substituents dictates how the molecule interacts with key amino acid residues within the receptor's binding pocket.

A review of piperazine-containing natural product derivatives shows that the nature and position of functional groups are key determinants of anticancer and antioxidant effects. For instance, the introduction of specific halogenated benzyl groups can dramatically enhance cytotoxic activity against cancer cell lines compared to the parent compound. nih.govtandfonline.com

The table below illustrates the impact of functional group modifications on the inhibitory activity of piperazine derivatives targeting the TRPV1 receptor, based on a study of 2-(piperazin-1-yl)-1H-benzimidazoles. acs.orgresearchgate.net

CompoundModification on Piperazine ScaffoldTRPV1 Inhibitory Activity (IC50, nM)
Analog 14-(pyridin-2-yl)piperazin-1-yl150
Analog 24-(4-methylpyridin-2-yl)piperazin-1-yl44
Analog 34-(5-chloropyridin-2-yl)piperazin-1-yl31
Analog 44-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl14

This data clearly shows that adding electron-withdrawing groups (like chlorine or trifluoromethyl) to the pyridine ring attached to the piperazine scaffold progressively increases the antagonistic potency at the TRPV1 receptor.

Applications as Scaffolds in Receptor Antagonist Development

The rigid and tunable nature of the (2S,5S)-2,5-dimethylpiperazine core makes it a privileged scaffold in drug discovery for the development of receptor antagonists. Its diamine structure allows for the introduction of two distinct substituents, enabling the precise spatial orientation of pharmacophoric elements required for potent and selective receptor blockade.

Gamma-secretase Inhibitors and Amyloid Precursor Protein Processing Modulation

Gamma-secretase is a multi-protein enzyme complex that plays a critical role in the pathogenesis of Alzheimer's disease by cleaving the amyloid precursor protein (APP) to produce amyloid-β (Aβ) peptides. nih.gov Inhibition of this enzyme is a therapeutic strategy aimed at reducing the formation of toxic Aβ plaques. rbmb.netembopress.org While various molecular scaffolds have been investigated for this purpose, the (2S,5S)-2,5-dimethylpiperazine core is not prominently featured in the reviewed literature as a primary scaffold for the development of gamma-secretase inhibitors. Research in this area has largely focused on other classes of heterocyclic compounds and peptide-like structures. nih.gov

Human Vanilloid Receptor 1 (TRPV1) Antagonists

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel involved in pain signaling, making it an attractive target for the development of new analgesics. The piperazine heterocycle is a common scaffold used in the design of potent TRPV1 antagonists. nih.gov

In one series of 2-(4-pyridin-2-ylpiperazin-1-yl)-1H-benzo[d]imidazoles, the piperazine ring serves as a central linker connecting the benzimidazole and pyridine moieties. acs.org SAR studies revealed that substitutions on both the pyridine and benzimidazole rings significantly affected antagonist potency. The data in the table below highlights how modifications to a piperazine-based scaffold influence TRPV1 receptor affinity.

CompoundCore StructureKey SubstituentTRPV1 Antagonistic Activity (IC50, nM)
Compound APiperazine Urea4-tert-butylbenzyl120
Compound BPiperazine Urea2-(pyrrolidin-1-yl)benzyl35
Compound 5acPiperazine Urea2-(pyrrolidin-1-yl)benzyl + N-(4,6-dimethylpyridin-2-yl)9.80

As shown, incorporating a 2-(pyrrolidin-1-yl)benzyl group onto the piperazine nitrogen significantly enhanced potency compared to a simpler 4-tert-butylbenzyl group. Further optimization by adding a dimethylpyridin-2-yl group to the urea moiety led to compound 5ac, a highly potent TRPV1 antagonist. nih.gov

Adenosine A1 Receptor Antagonists

Adenosine A1 receptors are G-protein coupled receptors that are widely distributed in the body and are involved in regulating cardiovascular, nervous, and renal system functions. Antagonists of this receptor have therapeutic potential, particularly as diuretics. The development of A1 receptor antagonists has traditionally been dominated by xanthine derivatives (e.g., theophylline) and other heterocyclic systems. nih.gov Based on a review of the available literature, the (2S,5S)-2,5-dimethylpiperazine scaffold is not a commonly reported structural core for the design of selective Adenosine A1 receptor antagonists.

Dopamine D4 Receptor Antagonists

The dopamine D4 receptor is a target for antipsychotic drugs, particularly for treating schizophrenia. The piperazine ring is a classic pharmacophore found in many dopamine receptor ligands, including antagonists with selectivity for the D4 subtype. The nitrogen atoms of the piperazine ring allow it to interact with key residues in the dopamine receptor binding site, while substituents direct the selectivity towards specific subtypes (D1, D2, D3, or D4).

For example, phenylpiperazine derivatives have been developed with high affinity and selectivity for dopamine D3 receptors over D2 receptors. nih.gov The orientation of the aryl group and the nature of the substituent on the other piperazine nitrogen are critical for achieving this selectivity. While specific data focusing solely on the (2S,5S)-2,5-dimethylpiperazine scaffold is limited in the provided search results, the established importance of the broader piperazine class in dopamine receptor modulation strongly supports its utility as a foundational structure for D4 antagonists. The methyl groups in the (2S,5S) configuration would serve to rigidly orient the larger pharmacophoric groups, potentially enhancing selectivity and reducing off-target binding compared to unsubstituted piperazine scaffolds.

Advanced Medicinal Chemistry and Pharmaceutical Research Applications of the 2s,5s 2,5 Dimethylpiperazine Scaffold

Development of Enantiomerically Pure Compounds for Therapeutic Research

The synthesis of enantiomerically pure drugs is a cornerstone of pharmaceutical development, as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. The (2S,5S)-2,5-dimethylpiperazine core serves as a chiral building block, enabling the stereocontrolled synthesis of complex molecules. Its C2 symmetry and defined stereocenters are leveraged to produce final compounds as a single enantiomer, thereby optimizing therapeutic efficacy and minimizing potential off-target effects associated with other stereoisomers.

A significant application of this principle is in the development of ligands for opioid receptors. For instance, a high-yield enantioconvergent synthesis was developed for (-)-1-allyl-(2S,5R)-dimethylpiperazine, a crucial intermediate for creating delta-opioid receptor ligands. nih.gov This process begins with the less expensive trans-2,5-dimethylpiperazine (B131708), which is resolved into its constituent enantiomers. The undesired (+)-enantiomer is then efficiently converted into the desired (-)-enantiomer, making the process highly efficient for producing large quantities of the enantiomerically pure intermediate without the need for chromatography. nih.gov This demonstrates the utility of the dimethylpiperazine scaffold in accessing therapeutically relevant, stereochemically pure compounds.

Intermediates in Complex Pharmaceutical Synthesis

The broader class of 2,5-diketopiperazines (DKPs), which can be derived from piperazine (B1678402) scaffolds, has shown significant potential in the development of antiviral agents. The DKP scaffold is a six-membered cyclic dipeptide structure that can bind to a wide variety of receptors due to its rigidity, chirality, and the diverse side chains that can be attached. researchgate.net This structural versatility makes it a valuable pharmacophore in drug discovery, including for antiviral applications. For example, novel N-substituted 2,5-diketopiperazine derivatives have been synthesized and evaluated for their activity against the influenza virus, demonstrating the therapeutic potential of this structural class. researchgate.net

The functionalization of the (2S,5S)-2,5-dimethylpiperazine core is a key strategy for creating diverse chemical libraries for drug discovery. The secondary amines of the piperazine ring are readily derivatized.

Carboxylic Acid Derivatives: The piperazine nitrogen can be acylated or alkylated with moieties containing a carboxylic acid or ester group. An example is (2S,5S)-2,5-Dimethyl-piperazine-1-carboxylic acid tert-butyl ester, a common intermediate that protects one of the amine groups, allowing for selective functionalization of the other.

Aziridine and Azide (B81097) Derivatives: Aziridines and azides are valuable functional groups in organic synthesis, often used to introduce nitrogen-containing functionalities. Aziridines, which are three-membered heterocyclic compounds, can serve as precursors to piperazines themselves. metu.edu.tr Synthetic strategies have been developed where an azide group is introduced into a molecule and subsequently reduced, leading to an intramolecular cyclization that forms a piperazine-like structure. metu.edu.tr Specifically, a hydroxyl group can be converted to a tosylate, which is then displaced by an azide. The subsequent reduction of the azide to an amine can trigger a cyclization to yield novel aziridine-fused piperazine imines. metu.edu.trmetu.edu.tr This highlights the synthetic interplay between azide chemistry and the formation of piperazine-containing structures.

Scaffold for Novel Chemotype Synthesis in Drug Discovery

A "scaffold" in medicinal chemistry refers to the core structure of a molecule to which various functional groups can be attached. The (2S,5S)-2,5-dimethylpiperazine ring is considered a privileged scaffold because its structure is frequently found in biologically active compounds. Its conformational rigidity and two points of diversity allow chemists to create large libraries of related compounds with distinct properties, accelerating the search for new drugs.

The piperazine scaffold is a key component in the development of new anti-malarial agents, a critical area of research due to the emergence of drug-resistant strains of the Plasmodium parasite. A novel series of imidazolopiperazines, which feature a piperazine core, has been optimized to create second-generation compounds with improved anti-malarial properties. nih.gov Modifications to the core piperazine ring in these analogues led to enhanced potency and metabolic stability, resulting in better oral exposure in animal models. nih.gov These optimized compounds proved to be more efficacious than existing anti-malarials in a mouse model of malaria. nih.gov Furthermore, libraries of piperazine-tethered thiazole (B1198619) compounds have been synthesized and screened, leading to the identification of potent anti-plasmodial agents effective against chloroquine-resistant strains of P. falciparum.

The piperazine scaffold is also being actively investigated for its potential in treating neurodegenerative disorders like Alzheimer's and Parkinson's disease.

In the context of Alzheimer's disease , the development of multi-target directed ligands (MTDLs) is a promising strategy, as the disease has a complex, multifactorial pathology. The piperazine ring has been incorporated as a linker in hybrid molecules designed to interact with multiple biological targets. For instance, piperazine-containing linkers have been used to connect quinoline (B57606) and 1,3,5-triazine (B166579) scaffolds in compounds that show inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's pathology. nih.gov

For Parkinson's disease , which is characterized by the loss of dopaminergic neurons and the aggregation of the protein alpha-synuclein (B15492655) (α-syn), new therapeutic strategies often focus on inhibiting this aggregation. The 5-(4-pyridinyl)-4H-1,2,4-triazole core has been identified as a chemical template for designing neuroprotective agents. Molecular docking studies have also suggested that piperazine-based compounds, such as (2R,5S)-2,5-dimethylpiperazine-1,4-diium dinitrate, hold potential for the treatment of Parkinson's, Alzheimer's, and schizophrenia. google.com

Data Table: Applications of the 2,5-Dimethylpiperazine (B91223) Scaffold

Therapeutic Area / ApplicationScaffold/DerivativeKey Research Finding
Neurology / Pain (-)-1-allyl-(2S,5R)-dimethylpiperazineServes as an enantiomerically pure intermediate for the synthesis of delta-opioid receptor ligands. nih.gov
Infectious Disease ImidazolopiperazinesOptimized analogues show improved potency, metabolic stability, and efficacy against malaria in mouse models. nih.gov
Neurodegenerative Disease Piperazine-linked hybridsCompounds incorporating a piperazine linker show inhibitory activity against AChE and BuChE, relevant to Alzheimer's disease. nih.gov
Neurodegenerative Disease (2R,5S)-2,5-dimethylpiperazine-1,4-diium dinitrateMolecular docking studies suggest potential for treating Parkinson's and Alzheimer's disease. google.com

Influence of Substituents on Steric and Electronic Interactions in Target Binding

The (2S,5S)-2,5-dimethylpiperazine scaffold serves as a rigid and stereochemically defined core, making it an excellent platform for systematic modifications to probe the steric and electronic requirements of ligand-receptor interactions. The influence of substituents on the piperazine ring, particularly at the nitrogen atoms, profoundly impacts the binding affinity and selectivity of these compounds for their biological targets. Research into derivatives of this scaffold has provided valuable insights into the structure-activity relationships (SAR) governing their pharmacological profiles.

A notable area of investigation has been the development of potent and selective opioid receptor agonists. The (2S,5S)-2,5-dimethylpiperazine core has been instrumental in the design of non-peptidic ligands that can effectively modulate the activity of both mu (µ) and delta (δ) opioid receptors. These receptors are key targets for analgesics, and developing ligands with mixed agonist profiles is a strategy to achieve potent pain relief with a reduced side effect profile.

Detailed SAR studies have been conducted on a series of 3-((αR)-α-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3-hydroxybenzyl)-N-alkyl-N-arylbenzamides. In this series, the (2S,5S)-2,5-dimethylpiperazine moiety is a crucial component that positions the aryl groups for optimal interaction with the receptor binding pocket. By systematically varying the substituents on the N-aryl portion of the benzamide, researchers have been able to elucidate the impact of both steric bulk and electronic properties on receptor activation.

For instance, the initial discovery that modifying a known δ-opioid receptor selective agonist, BW373U86, by moving the diethylamide group from the para to the meta position resulted in a compound with both µ and δ agonist activity, highlighting the sensitivity of the receptor to substituent positioning. Further modification to an N-methyl-N-phenylamide significantly enhanced the agonist potency at both receptors.

Subsequent research focused on exploring the SAR around this N-methyl-N-phenylamide moiety. The introduction of various substituents on the phenyl ring allowed for a systematic evaluation of their effects on the binding and activation of µ and δ opioid receptors. The electronic nature of these substituents, whether electron-donating or electron-withdrawing, as well as their size and position on the aromatic ring, were found to be critical determinants of biological activity.

For example, the data presented in the table below illustrates how different substituents on the phenyl ring of the N-phenyl-N-methylbenzamide group influence the agonist activity at both µ and δ opioid receptors. The activity is expressed as EC50 values, which represent the concentration of the compound required to elicit a half-maximal response in functional assays (guinea pig ileum for µ activity and mouse vas deferens for δ activity).

CompoundSubstituent (R)µ-Opioid Receptor EC50 (nM)δ-Opioid Receptor EC50 (nM)
1H1.81.5
24-F0.671.1
34-Cl1.11.7
44-CH31.31.4
54-OCH32.53.2
63-F2.12.8
73-Cl2.94.1
83-CH31.92.2
92-F1525
102-Cl3558
112-CH31219

The data reveals that small, electron-withdrawing substituents in the para position of the phenyl ring, such as fluorine and chlorine, are well-tolerated and can even lead to a slight increase in potency at the µ-opioid receptor. In contrast, larger substituents or substitution at the ortho position generally leads to a decrease in activity at both receptors. This suggests that the binding pocket has specific steric constraints, and bulky groups in the ortho position may cause a conformational clash that hinders optimal binding. The electronic effects also play a role, as evidenced by the differences in potency between electron-donating and electron-withdrawing groups at the same position.

These findings underscore the utility of the (2S,5S)-2,5-dimethylpiperazine scaffold in medicinal chemistry. Its rigid structure allows for the precise orientation of substituents, enabling detailed exploration of the steric and electronic factors that govern ligand-receptor interactions. This systematic approach facilitates the rational design of new compounds with improved potency and selectivity for a variety of biological targets.

Supramolecular Chemistry and Host Guest Interactions with 2s,5s 2,5 Dimethylpiperazine Derivatives

Design of Macrocyclic Receptors Incorporating Piperazine (B1678402) Moieties

The incorporation of piperazine and its derivatives, such as (2S,5S)-2,5-dimethylpiperazine, into macrocyclic frameworks is a strategic approach to creating receptors with well-defined cavities and specific binding sites. rsc.orgnih.gov The piperazine unit can act as a rigid scaffold, which helps in pre-organizing the macrocycle for guest binding. This rigidity reduces the entropic penalty upon complexation, leading to stronger and more selective binding.

The synthesis of these macrocycles often involves multi-step procedures. One common strategy is the one-pot cyclization and imine formation, followed by a reduction step. nih.gov For instance, a reaction between a dicarbaldehyde and a diamine containing the piperazine unit can lead to the formation of a macrocyclic imine, which is then reduced to the final saturated macrocycle. nih.gov The inherent chirality of (2S,5S)-2,5-dimethylpiperazine is a key feature that allows for the development of macrocyclic receptors for chiral recognition. rsc.orgmdpi.com These chiral hosts can differentiate between enantiomers of a guest molecule, which is of significant importance in fields such as asymmetric catalysis and pharmaceutical sciences. rsc.org

The design of these receptors can be tailored to target specific guest molecules by varying the size of the macrocyclic ring, the nature of the other building blocks, and the functional groups appended to the piperazine moiety. For example, the introduction of aromatic panels can facilitate binding of aromatic guests through π-π interactions, while the incorporation of hydrogen bond donors and acceptors can enable the recognition of guests with complementary functionalities.

Table 1: Examples of Synthetic Strategies for Piperazine-Containing Macrocycles

PrecursorsReaction TypeMacrocycle TypeReference
Pyridine-2,6-dicarbaldehyde, 1,4-bis(2-aminoethyl)piperazineCyclization/Imine formation followed by reductionAza-macrocycle nih.gov
(S)-2,2'-diamino-1,1'-binaphthalene (BINAM) derivatives, oxadiaminesPd(0)-catalyzed aminationNitrogen- and oxygen-containing macrocycles researchgate.net

Investigations of Non-Covalent Interactions (e.g., Hydrogen Bonding, π–π Interactions)

The binding of a guest molecule within a macrocyclic host is governed by a combination of non-covalent interactions. In the case of receptors derived from (2S,5S)-2,5-dimethylpiperazine, hydrogen bonding and π–π interactions often play a crucial role in the stability and selectivity of the host-guest complex. researchgate.netrsc.orgnih.govresearchgate.net

Hydrogen bonds are directional interactions that occur between a hydrogen atom bonded to an electronegative atom and another nearby electronegative atom. The nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors, while N-H protons can serve as hydrogen bond donors. These interactions are fundamental in defining the geometry of the supramolecular assembly. rsc.orgotago.ac.nz

π–π interactions, or π-stacking, are attractive, non-covalent interactions between aromatic rings. When aromatic moieties are incorporated into the macrocyclic framework, they can interact with aromatic guests through these stacking forces. nih.gov The presence of the chiral dimethylpiperazine unit can influence the relative orientation of the stacked rings, leading to enantioselective recognition. rsc.org

The study of these weak interactions is often accomplished through a combination of experimental techniques, such as X-ray crystallography and NMR spectroscopy, and computational methods like Density Functional Theory (DFT) calculations. researchgate.netotago.ac.nz X-ray crystallography provides precise information about the solid-state structure of the host-guest complex, revealing the specific distances and angles of the non-covalent interactions. otago.ac.nz NMR spectroscopy, on the other hand, can provide insights into the dynamics and stoichiometry of the complex in solution. nih.gov

Table 2: Contribution of Non-Covalent Interactions to Crystal Packing

Interaction TypeContribution PercentageReference
O⋯H/H⋯O60.5% nih.gov
H⋯H39.4% nih.gov

Enzyme Inhibition Studies via Host-Guest Complexation

The principles of host-guest chemistry can be extended to the design of enzyme inhibitors. By creating a synthetic receptor that can selectively bind to a substrate or a transition state of an enzymatic reaction, it is possible to block the enzyme's activity. Piperazine derivatives have been investigated for their potential as enzyme inhibitors. researchgate.net

One example is the study of a piperazine derivative as a urease inhibitor. researchgate.net Urease is an enzyme that catalyzes the hydrolysis of urea, and its inhibition is of interest in medicine and agriculture. In this study, the piperazine compound was found to be a potent inhibitor of urease. Computational modeling suggested that the inhibitor binds within the active site of the enzyme through a network of non-covalent interactions, including hydrogen bonds and hydrophobic interactions with key amino acid residues. researchgate.net

The design of such inhibitors relies on understanding the structure and mechanism of the target enzyme. The synthetic host molecule must have a shape and functionality that are complementary to the enzyme's active site. The chiral nature of (2S,5S)-2,5-dimethylpiperazine can be exploited to design inhibitors that are stereoselective, potentially leading to fewer off-target effects.

Applications in Polymer Science

Incorporation into Specialty Polymers and Resins

The incorporation of (2S,5S)-2,5-Dimethylpiperazine, a chiral diamine, into polymer backbones can impart specific stereochemical attributes to the resulting materials. While research directly detailing the use of the dihydrochloride (B599025) salt is limited, studies on related piperazine (B1678402) derivatives provide insights into its potential applications. For instance, the use of trans-2,5-dimethylpiperazine (B131708) in the synthesis of polyamides has been explored.

The polycondensation of chiral diamines with various diacyl chlorides is a common method for producing specialty polyamides. The rigid and defined stereochemistry of the (2S,5S)-2,5-dimethylpiperazine moiety is expected to influence the polymer's secondary structure, potentially leading to the formation of helical or other ordered conformations. This can significantly impact the material's physical and chemical properties, including its thermal stability, solubility, and mechanical strength.

Table 1: Potential Monomers for Polycondensation with (2S,5S)-2,5-Dimethylpiperazine

Diacyl Chloride Resulting Polymer Class Potential Properties
Terephthaloyl chloride Aromatic Polyamide High thermal stability, rigidity
Adipoyl chloride Aliphatic Polyamide Increased flexibility, lower melting point

The properties of polyamides derived from methyl-substituted piperazines have been investigated, suggesting that the presence and position of the methyl groups on the piperazine ring play a crucial role in determining the final characteristics of the polymer. However, specific data on polymers synthesized explicitly from the (2S,5S) stereoisomer are not extensively available in the public domain. The C2 symmetry of this particular diamine is a key feature that could be exploited to create polymers with unique chiral recognition capabilities, making them suitable for applications in enantioselective separations and asymmetric catalysis.

Synthesis of Polymeric Analogs with Tailored Chain Properties

The synthesis of polymeric analogs using (2S,5S)-2,5-Dimethylpiperazine dihydrochloride allows for the precise tailoring of polymer chain properties. The defined stereochemistry of this monomer can be leveraged to control the polymer's microstructure and, consequently, its macroscopic behavior.

The introduction of a chiral, cyclic diamine like (2S,5S)-2,5-dimethylpiperazine into a polymer chain can disrupt the regular packing that might be observed with more flexible, achiral diamines. This can lead to a decrease in crystallinity and an increase in solubility in organic solvents. Furthermore, the specific spatial arrangement of the methyl groups in the (2S,5S) configuration can create a unique microenvironment along the polymer chain.

Table 2: Expected Influence of (2S,5S)-2,5-Dimethylpiperazine Incorporation on Polymer Properties

Polymer Property Expected Effect Rationale
Crystallinity Decrease The rigid, non-planar structure of the piperazine ring and the specific orientation of the methyl groups can hinder efficient chain packing.
Glass Transition Temperature (Tg) Increase The rigidity of the piperazine ring can restrict segmental motion, leading to a higher Tg compared to analogous polymers with flexible diamines.
Chiral Recognition Ability Imparted The C2-symmetric chiral environment created by the monomer units can enable the polymer to selectively interact with specific enantiomers.

The synthesis of such polymeric analogs would typically involve solution or interfacial polymerization techniques, where the dihydrochloride form of the diamine would likely be neutralized in situ to liberate the reactive free amine for reaction with a suitable comonomer, such as a diacyl chloride or a diisocyanate. The resulting polymers could find applications as chiral stationary phases in chromatography, as components of enantioselective membranes, or as scaffolds for asymmetric catalysts. Further research is needed to fully explore and characterize the properties of polymers derived specifically from this compound to realize their full potential in the development of advanced functional materials.

Future Directions and Emerging Research Avenues for 2s,5s 2,5 Dimethylpiperazine Dihydrochloride

Integration with Artificial Intelligence and Machine Learning in Drug Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery pipeline, from identifying novel drug targets to designing and optimizing lead compounds. nih.govchemanager-online.com (2S,5S)-2,5-Dimethylpiperazine is an ideal candidate for these computational strategies due to its role as a chiral scaffold.

Machine learning models, particularly those based on quantitative structure-activity relationships (QSAR), can be trained on datasets of piperazine (B1678402) derivatives to predict their biological activity. nih.gov By parameterizing the physicochemical properties of substituents on the piperazine ring, these models can guide the synthesis of more potent and effective compounds. The defined stereochemistry of the (2S,5S) isomer provides a crucial descriptor for these models, enabling more accurate predictions of enantioselective interactions with biological targets.

Table 1: Potential Molecular Descriptors for ML Models of (2S,5S)-2,5-Dimethylpiperazine Derivatives

Descriptor TypeExample DescriptorsRelevance in Drug Design
TopologicalMolecular Weight, Atom Count, Rotatable BondsBasic molecular properties influencing size and flexibility.
ElectronicDipole Moment, Mulliken Charges, HOMO/LUMO EnergiesGoverns intermolecular interactions and reactivity. nih.gov
StericMolecular Volume, Surface Area, Sterimol ParametersCrucial for predicting binding affinity and steric hindrance at the active site.
3D/ChiralChiral Center Configuration, Torsional AnglesEssential for modeling stereospecific interactions with chiral biological targets.

Exploration of Novel Catalytic Transformations

The C₂ symmetry and inherent chirality of (2S,5S)-2,5-Dimethylpiperazine make it a highly attractive scaffold for the development of new chiral catalysts and ligands for asymmetric synthesis. Its two nitrogen atoms can be readily functionalized to create a diverse range of ligands for metal-catalyzed reactions or to act as the core of novel organocatalysts.

Future research is directed towards using derivatives of this compound to catalyze novel and challenging chemical transformations. This includes the development of ligands for transition metals like palladium, rhodium, and iridium to mediate reactions such as asymmetric C-H activation, enantioselective cross-coupling, and asymmetric hydrogenation. nih.gov The rigid, chair-like conformation of the piperazine ring can create a well-defined chiral pocket around the metal center, enabling high levels of stereocontrol.

In the realm of organocatalysis, derivatives of (2S,5S)-2,5-Dimethylpiperazine are being explored for their potential to catalyze reactions like Michael additions, aldol (B89426) reactions, and Mannich reactions with high enantioselectivity. rsc.org The bifunctional nature of the molecule, allowing for the introduction of both Brønsted acid and Brønsted base functionalities, is particularly advantageous for cooperative catalysis.

Advanced Materials Science Applications

The unique structural and chemical properties of (2S,5S)-2,5-Dimethylpiperazine are being harnessed in the field of materials science, particularly in the design of chiral Metal-Organic Frameworks (MOFs). MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. mdpi.comnih.gov

By incorporating (2S,5S)-2,5-Dimethylpiperazine or its derivatives as chiral organic linkers, it is possible to create MOFs with chiral pores. These materials have significant potential in applications such as:

Enantioselective Separations: Chiral MOFs can be used as stationary phases in chromatography to separate racemic mixtures, a critical process in the pharmaceutical industry.

Asymmetric Catalysis: By embedding catalytically active metal sites within the chiral framework, these MOFs can act as highly efficient and recyclable heterogeneous catalysts for asymmetric reactions. nih.gov

Chiral Sensing: The specific interactions between the chiral pores and enantiomeric guest molecules can be exploited to develop sensors capable of detecting and quantifying chiral substances.

Furthermore, this compound can serve as a monomer or a chiral directing agent in the synthesis of advanced polymers, imparting specific optical or recognition properties to the final material.

Development of High-Throughput Screening Methodologies for Derivative Libraries

To fully exploit the potential of the (2S,5S)-2,5-Dimethylpiperazine scaffold, researchers are developing high-throughput screening (HTS) methodologies to rapidly evaluate large libraries of its derivatives. ku.edu Combinatorial chemistry techniques allow for the efficient synthesis of these libraries by systematically modifying the functional groups on the piperazine nitrogen atoms. nih.gov

A typical HTS workflow for a library of (2S,5S)-2,5-Dimethylpiperazine derivatives involves several key steps:

Library Synthesis: Parallel synthesis techniques are used to create a large number of distinct compounds from the core scaffold.

Assay Development: A robust and miniaturized assay is developed to measure the desired property, such as catalytic activity or binding to a biological target.

Automated Screening: Robotic systems are used to perform the assay on thousands of compounds in a short period.

Hit Identification and Validation: Data analysis identifies "hits"—compounds that show significant activity. These hits are then re-tested and validated. ku.edu

This approach allows for the rapid exploration of the structure-activity relationship within the derivative library, accelerating the discovery of new catalysts, drugs, and materials. The development of more efficient synthesis and screening techniques will continue to be a major focus of future research.

Q & A

Basic Research Questions

Q. What are the recommended laboratory synthesis protocols for (2S,5S)-2,5-Dimethylpiperazine dihydrochloride?

  • Methodology : Synthesis typically involves chiral precursors and crystallization under controlled conditions. For example, hybrid materials incorporating nitric acid and (2R,5S)-2,5-dimethylpiperazine have been synthesized via slow evaporation, yielding crystalline structures suitable for pharmacological studies. Key steps include chiral resolution (e.g., using enantioselective catalysts) and purification via recrystallization .

Q. How should researchers characterize the physicochemical properties of this compound?

  • Methodology :

  • Physical properties : Determine morphology (powder, crystalline) and molar mass (204.1 g/mol) using elemental analysis and mass spectrometry .
  • Structural analysis : Employ X-ray diffraction (XRD) for crystal structure determination, supplemented by Hirshfeld surface analysis and spectroscopic techniques (FTIR, NMR) .
  • Thermal stability : Conduct thermogravimetric analysis (TGA) to assess decomposition temperatures and phase transitions .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodology :

  • Personal protective equipment (PPE) : Use NIOSH-approved respirators for dust/particulate control, chemically resistant gloves (e.g., nitrile), and safety goggles .
  • Storage : Maintain at 2–8°C in sealed containers, isolated from strong oxidizers (e.g., NOx, CO2) .
  • Emergency protocols : Flush eyes with water for ≥10 minutes upon exposure; wash skin with soap and water for ≥15 minutes .

Advanced Research Questions

Q. What methodologies are employed to evaluate the neuropharmacological potential of this compound?

  • Methodology :

  • Molecular docking : Simulate interactions with target receptors (e.g., δ-opioid, NMDA receptors) using software like AutoDock or Schrödinger .
  • In vitro assays : Test inhibition of acetylcholinesterase (AChE) for Alzheimer’s relevance or dopamine receptor binding for schizophrenia models .
  • Computational studies : Density functional theory (DFT) calculations to predict electronic properties and reactive sites .

Q. How can structural modifications of the piperazine ring influence the biological activity of (2S,5S)-2,5-Dimethylpiperazine derivatives?

  • Methodology :

  • Substituent effects : Compare methyl, ethyl, or hydroxyethyl groups at positions 2 and 5 using structure-activity relationship (SAR) studies. For example, 1,4-bis(2-hydroxyethyl) derivatives enhance antioxidant capacity .
  • Topological analysis : Use Atoms-in-Molecules (AIM) theory to map electron density and hydrogen bonding patterns .

Q. What experimental challenges arise in maintaining stereochemical integrity during the synthesis of this compound?

  • Methodology :

  • Chiral resolution : Employ chiral chromatography (e.g., HPLC with amylose-based columns) or enzymatic resolution to separate enantiomers .
  • Crystallographic control : Optimize solvent polarity and temperature to favor the desired diastereomer during recrystallization .

Q. How should researchers address contradictions in toxicological data for this compound?

  • Methodology :

  • Systematic toxicity screening : Perform Ames tests (mutagenicity), acute oral toxicity (OECD 423), and in vitro cytotoxicity (MTT assays) .
  • Comparative analysis : Cross-reference with structurally similar piperazine derivatives (e.g., cetirizine) to infer potential hazards .

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